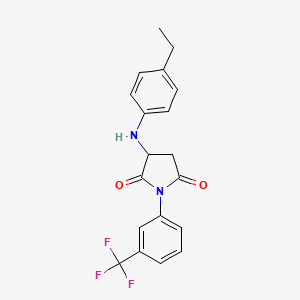
3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione, also known as EFPTP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
科学的研究の応用
Synthesis and Chemical Properties
The compound "3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione" falls within the broader class of pyrrolidine diones, substances with varied applications in chemical synthesis and pharmacology due to their unique structural features. Research on similar compounds highlights their significance in synthesizing acyltetramic acids, which have potential applications in producing bioactive molecules and materials with specific chemical properties. For instance, pyrrolidine diones have been utilized in the acylation process to synthesize 3-acyltetramic acids, demonstrating the versatility of these compounds in organic synthesis and the potential for creating derivatives with targeted functionalities (Jones et al., 1990).
Antioxidant Activity
The structural analogs of pyrrolidine diones, such as ethosuximide derivatives, have been explored for their antioxidant activities. This research avenue is particularly relevant for identifying new therapeutic agents with potential benefits in treating oxidative stress-related diseases. A study on the N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants indicates that these compounds exhibit notable antioxidant activity, suggesting the potential of pyrrolidine dione derivatives in developing new antioxidants (Hakobyan et al., 2020).
Electronic and Photovoltaic Applications
The electronic and photovoltaic applications of pyrrolidine dione derivatives are of considerable interest due to their potential in developing new materials for energy conversion and storage. For example, conjugated polymers incorporating pyrrolidine dione units have been investigated for their suitability as electron transport layers in polymer solar cells. These materials exhibit promising properties such as high conductivity, electron mobility, and the ability to improve device performance by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
特性
IUPAC Name |
3-(4-ethylanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-2-12-6-8-14(9-7-12)23-16-11-17(25)24(18(16)26)15-5-3-4-13(10-15)19(20,21)22/h3-10,16,23H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVRDWZGXEZHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

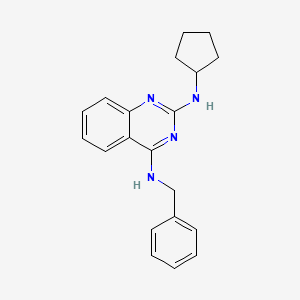
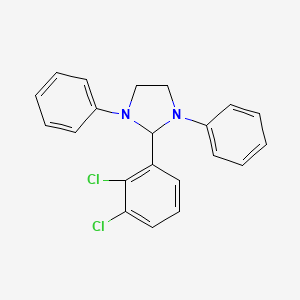
![N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide](/img/structure/B2380777.png)

![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380780.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2380782.png)
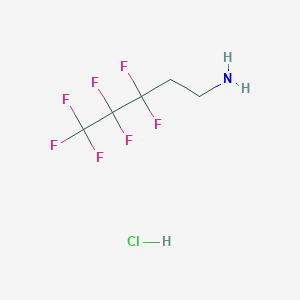
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2380785.png)


![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2380788.png)
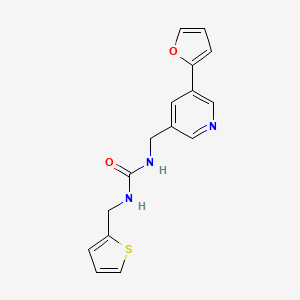
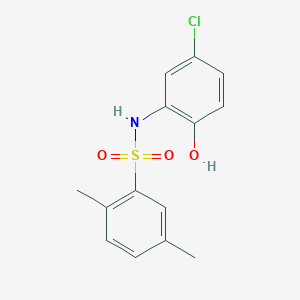
![(3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2380794.png)